molecular formula C15H20O2 B3047455 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one CAS No. 139719-68-9

1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one

Cat. No. B3047455
CAS RN: 139719-68-9
M. Wt: 232.32 g/mol
InChI Key: JNPMKVGVKUKYRV-UHFFFAOYSA-N
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Description

1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one, also known as 1-hydroxycyclohexyl phenyl ketone , is a white crystalline powder. It is soluble in organic solvents such as acetone, toluene, methanol, and ethyl acetate. This compound serves as an efficient photoinitiator in ultraviolet (UV) curing systems. Its primary application lies in UV-curable coatings for surfaces like paper, wood, metal, and plastics .


Molecular Structure Analysis

The molecular formula of 1-hydroxycyclohexyl phenyl ketone is C13H16O2 , with a molecular weight of approximately 204.27 g/mol . Its chemical structure consists of a cyclohexane ring, a phenyl group, and a ketone functional group. The compound’s IUPAC name is (1-hydroxycyclohexyl)-phenylmethanone .


Chemical Reactions Analysis

1-hydroxycyclohexyl phenyl ketone acts as a photoinitiator in UV-curable systems. When exposed to UV light, it undergoes a photochemical reaction, generating reactive species (such as radicals) that initiate polymerization or crosslinking of the coating material. This process leads to the rapid curing of UV-curable coatings on various substrates .


Physical And Chemical Properties Analysis

  • Ash Content : ≤ 0.5%

Scientific Research Applications

Photoinitiator in UV-Curable Technologies

1-Hydroxycyclohexyl phenyl ketone is widely used as a photoinitiator in UV-radiation-curable technologies. These technologies play a crucial role in applications across several industry branches:

Toxicity Studies

Researchers have explored the effects of 1-Hydroxycyclohexyl phenyl ketone on aquatic organisms. For instance:

Mechanism of Action

Target of Action

1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one is a photoinitiator molecule . Photoinitiators are compounds that absorb light and produce reactive species, which are capable of initiating or catalyzing chemical reactions, leading to significant changes in the physical properties of the material .

Mode of Action

As a photoinitiator, 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one absorbs light and undergoes a photochemical reaction to produce reactive species . These reactive species can then initiate polymerization reactions .

Biochemical Pathways

The compound is involved in the process of chain transfer polymerization . It can be incorporated into the polymeric matrix by the addition of a chromophore as a pendant group . The compound is also an excellent acceptor in hydrogen transfer oxidations . For example, it can be used for convenient oxidations of primary alcohols and aldehydes to the corresponding carboxylic acids in the presence of NaOH .

Result of Action

The primary result of the action of 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one is the initiation of polymerization reactions . This can lead to significant changes in the physical properties of the material, such as hardness, adhesion, and chemical resistance . It may also facilitate UV curing and serve as a base material in the formation of block and grafted copolymers .

Action Environment

The action of 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one is highly dependent on the environmental conditions. Light exposure is a critical factor, as the compound acts as a photoinitiator . The presence of other reactants, such as monomers or oligomers, is also crucial for the initiation of polymerization reactions . Furthermore, factors such as temperature and pH may influence the efficiency and rate of the reactions .

properties

IUPAC Name

1-(1-hydroxycyclohexyl)-3-phenylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c16-14(15(17)11-5-2-6-12-15)10-9-13-7-3-1-4-8-13/h1,3-4,7-8,17H,2,5-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPMKVGVKUKYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)CCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394002
Record name 1-(1-hydroxycyclohexyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one

CAS RN

139719-68-9
Record name 1-(1-hydroxycyclohexyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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